N,N,3,7-tetramethylocta-2,6-dien-1-amine

Description

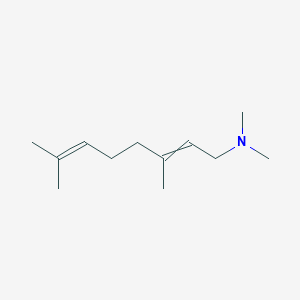

N,N,3,7-Tetramethylocta-2,6-dien-1-amine is a tertiary amine characterized by an octa-2,6-dien-1-amine backbone with methyl substitutions at the nitrogen (N,N-dimethyl) and carbons 3 and 7. This structure confers unique physicochemical properties, including increased lipophilicity compared to primary or secondary amines.

Properties

CAS No. |

53652-01-0 |

|---|---|

Molecular Formula |

C12H23N |

Molecular Weight |

181.32 g/mol |

IUPAC Name |

N,N,3,7-tetramethylocta-2,6-dien-1-amine |

InChI |

InChI=1S/C12H23N/c1-11(2)7-6-8-12(3)9-10-13(4)5/h7,9H,6,8,10H2,1-5H3 |

InChI Key |

ODZVUHGEGIBWOY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCCC(=CCN(C)C)C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Geranylamine [(E)-3,7-Dimethylocta-2,6-dien-1-amine]

Structure : Geranylamine (CAS 6246-48-6) shares the octa-2,6-dien-1-amine backbone but lacks N-methyl groups, featuring a primary amine (-NH₂) at position 1 and methyl groups at carbons 3 and 7 .

Properties :

- Molecular Weight : 153.27 g/mol vs. ~181 g/mol (estimated for N,N,3,7-tetramethyl variant).

- Solubility : Geranylamine’s primary amine allows hydrogen bonding, enhancing water solubility compared to the tertiary amine structure of the target compound .

- Applications : Used in ELISA sensitivity enhancement via surface modifications on polypropylene supports .

(E)-N,N-Diethyl-3,7-Dimethylocta-2,6-dien-1-amine

Structure : This compound (CAS 814-576-3) replaces N-methyl groups with larger diethyl substituents while retaining methyl groups at positions 3 and 7 .

Properties :

- Steric Effects : Bulkier diethyl groups reduce nucleophilic reactivity compared to N,N-dimethyl derivatives.

N,N,3,7-Tetramethylocta-2,6-dienamide

Structure : The amide derivative of the target compound, where the amine is replaced with a dimethylamide group .

Properties :

(E)-3,7-Dimethylocta-2,6-dien-1-amine Hydrochloride

Structure : The hydrochloride salt of geranylamine (CAS 61210-82-0) .

Properties :

- Solubility : Enhanced water solubility due to ionic character, facilitating use in aqueous formulations.

- Stability : Salt form improves shelf life compared to the free amine.

Comparative Data Table

| Property | N,N,3,7-Tetramethylocta-2,6-dien-1-amine | Geranylamine | (E)-N,N-Diethyl-3,7-Dimethylocta-2,6-dien-1-amine | N,N,3,7-Tetramethylocta-2,6-dienamide |

|---|---|---|---|---|

| Molecular Formula | C₁₂H₂₃N | C₁₀H₁₉N | C₁₄H₂₇N | C₁₂H₂₁NO |

| Molecular Weight (g/mol) | ~181 | 153.27 | 209.38 | ~195 |

| Amine Type | Tertiary | Primary | Tertiary | Amide |

| Key Applications | Flavor precursor, surface chemistry | ELISA | Synthetic intermediate | Flavor enhancement |

| Solubility in Water | Low | Moderate | Low | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.